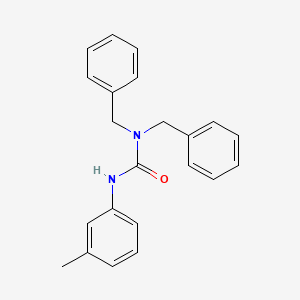

1,1-Dibenzyl-3-(3-methylphenyl)urea

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

86764-29-6 |

|---|---|

Molecular Formula |

C22H22N2O |

Molecular Weight |

330.4 g/mol |

IUPAC Name |

1,1-dibenzyl-3-(3-methylphenyl)urea |

InChI |

InChI=1S/C22H22N2O/c1-18-9-8-14-21(15-18)23-22(25)24(16-19-10-4-2-5-11-19)17-20-12-6-3-7-13-20/h2-15H,16-17H2,1H3,(H,23,25) |

InChI Key |

UHJPHZVOSRTEMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Dibenzyl 3 3 Methylphenyl Urea

Precursor Synthesis and Optimization

The successful synthesis of 1,1-Dibenzyl-3-(3-methylphenyl)urea is critically dependent on the efficient preparation of its two primary precursors: 3-methylphenyl isocyanate and dibenzylamine (B1670424).

Synthesis of 3-Methylphenyl Isocyanate and Related Anilines

3-Methylphenyl isocyanate, also known as m-tolyl isocyanate, is a crucial electrophilic partner in the urea (B33335) formation reaction. Its synthesis typically originates from 3-methylaniline (m-toluidine).

One of the most established methods for the conversion of anilines to isocyanates involves the use of phosgene (B1210022) (COCl₂) or its safer solid equivalent, triphosgene (B27547) (bis(trichloromethyl) carbonate). The reaction of an aniline (B41778) with phosgene proceeds through a carbamoyl (B1232498) chloride intermediate, which is then thermally dehydrochlorinated to yield the isocyanate. While effective, the high toxicity of phosgene necessitates stringent safety precautions.

Alternatively, non-phosgene routes have gained prominence. These methods often involve the reaction of the aniline with a carbonyl source under catalytic conditions. For instance, the palladium-catalyzed carbonylation of nitroaromatics or the oxidative carbonylation of amines using carbon monoxide are viable, albeit often requiring high pressures and temperatures. A more recent approach involves the use of dimethyl carbonate in the presence of a catalyst, which offers a greener alternative.

The Curtius, Hofmann, or Lossen rearrangements of corresponding carboxylic acid derivatives (e.g., 3-methylbenzoyl azide) can also generate 3-methylphenyl isocyanate. These rearrangements proceed through a nitrene intermediate and are particularly useful in laboratory-scale syntheses where the handling of toxic reagents like phosgene is to be avoided.

| Method | Starting Material | Reagents | Key Features |

| Phosgenation | 3-Methylaniline | Phosgene or Triphosgene | High-yielding, but uses highly toxic reagents. |

| Catalytic Carbonylation | 3-Nitrotoluene or 3-Methylaniline | CO, Oxidant, Catalyst (e.g., Pd) | Avoids phosgene, but can require harsh conditions. |

| Rearrangement Reactions | 3-Methylbenzoic acid derivative | DPPA, NaN₃, etc. | Good for lab-scale, avoids highly toxic reagents. |

This table provides a summary of common synthetic routes to aryl isocyanates like 3-methylphenyl isocyanate.

Synthesis of Dibenzylamine Precursors

Dibenzylamine, a secondary amine, serves as the nucleophilic component in the urea synthesis. Several synthetic routes are available for its preparation.

A common laboratory method involves the reaction of benzylamine (B48309) with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, in the presence of a base to neutralize the hydrogen halide byproduct. Over-alkylation to form tribenzylamine (B1683019) can be a competing side reaction, and thus careful control of stoichiometry and reaction conditions is necessary.

Reductive amination of benzaldehyde (B42025) with ammonia (B1221849) or benzylamine is another effective strategy. This can be achieved through catalytic hydrogenation or by using reducing agents like sodium borohydride. The reaction proceeds via the formation of an imine intermediate which is then reduced to the secondary amine.

A one-pot synthesis has been described involving the coupling of benzylamine and benzaldehyde followed by in-situ hydrogenation of the resulting N-(benzylidene)benzylamine.

| Method | Starting Materials | Reagents/Conditions | Key Features |

| N-Alkylation | Benzylamine, Benzyl Halide | Base (e.g., K₂CO₃, Et₃N) | Straightforward, but risk of over-alkylation. |

| Reductive Amination | Benzaldehyde, Ammonia/Benzylamine | Reducing agent (e.g., H₂, catalyst; NaBH₄) | Efficient, often high-yielding. |

| One-Pot Coupling/Hydrogenation | Benzylamine, Benzaldehyde | Catalyst (e.g., Ru complex), H₂ source | Streamlined process. |

This table summarizes key synthetic methodologies for preparing dibenzylamine.

Direct Amine-Isocyanate Coupling Routes

The most direct and widely employed method for the synthesis of this compound is the nucleophilic addition of dibenzylamine to 3-methylphenyl isocyanate.

Mechanism and Reaction Kinetics of Urea Formation

The reaction proceeds through a nucleophilic attack of the nitrogen atom of dibenzylamine on the electrophilic carbon atom of the isocyanate group. This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable urea product.

The reaction is generally fast and exothermic. The rate of reaction is influenced by the nucleophilicity of the amine and the electrophilicity of the isocyanate. Secondary amines like dibenzylamine are typically less reactive than primary amines due to steric hindrance. Similarly, the reactivity of the isocyanate can be tuned by the electronic nature of the substituents on the aromatic ring. The methyl group on the phenyl ring of 3-methylphenyl isocyanate has a mild electron-donating effect, which slightly reduces the electrophilicity of the isocyanate carbon compared to unsubstituted phenyl isocyanate.

Optimization of Reaction Conditions (Solvent, Temperature, Catalysis)

The reaction between dibenzylamine and 3-methylphenyl isocyanate is typically carried out in an inert aprotic solvent to prevent side reactions of the isocyanate with the solvent. nih.gov

Solvent: Common solvents include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and acetonitrile. nih.gov The choice of solvent can influence the reaction rate and the ease of product isolation. For instance, if the product is poorly soluble in a less polar solvent like diethyl ether or hexane, it may precipitate out of the reaction mixture, facilitating its purification.

Temperature: The reaction is often conducted at room temperature. nih.gov Due to the exothermic nature of the reaction, cooling may be necessary, especially on a larger scale, to prevent the formation of byproducts. In cases of low reactivity, gentle heating may be employed to drive the reaction to completion.

Catalysis: For the reaction of a secondary amine with an aryl isocyanate, a catalyst is generally not required due to the inherent reactivity of the starting materials. nih.gov However, in instances where one of the components is particularly unreactive, or to accelerate the reaction, a catalyst can be employed. Tertiary amines or organotin compounds have been used to catalyze urea formation, although their use is often unnecessary for this type of transformation.

| Parameter | Typical Conditions | Considerations |

| Solvent | THF, DCM, DMF, Acetonitrile | Inert, aprotic to avoid side reactions. Product solubility for purification. |

| Temperature | Room Temperature (can be cooled or gently heated) | Exothermic nature may require cooling. Heating for less reactive substrates. |

| Catalyst | Generally not required | Tertiary amines or organotin compounds can be used if necessary. |

This interactive table outlines the typical reaction conditions for the synthesis of this compound via the amine-isocyanate coupling route.

Alternative Coupling Reagents and Strategies

While the direct reaction of dibenzylamine and 3-methylphenyl isocyanate is the most common approach, several alternative strategies can be employed, particularly to avoid the handling of isocyanates.

N,N'-Carbonyldiimidazole (CDI): CDI is a solid, safer alternative to phosgene for forming the urea linkage. nih.gov The reaction typically proceeds in a two-step, one-pot manner. First, dibenzylamine reacts with CDI to form a carbamoyl-imidazole intermediate. Subsequent addition of 3-methylaniline displaces the imidazole (B134444) group to form the desired trisubstituted urea. The order of addition is crucial to avoid the formation of symmetrical ureas.

Peptide Coupling Reagents: Reagents commonly used in peptide synthesis, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and (1H-Benzotriazol-1-yloxy)(dimethylamino)-N,N-dimethylmethanaminium hexafluorophosphate (B91526) N-oxide (HBTU), can be used to form ureas from carboxylic acids and amines. researchgate.net In this context, one could envision a route starting from a dibenzylcarbamoyl derivative.

Rearrangement-based Strategies: A one-pot synthesis could involve the in-situ generation of 3-methylphenyl isocyanate from a 3-methylbenzoyl derivative via a Curtius, Hofmann, or Lossen rearrangement, followed by trapping with dibenzylamine. This approach consolidates the synthesis into a single operation, potentially improving efficiency.

| Alternative Strategy | Key Reagents | Description |

| CDI Coupling | N,N'-Carbonyldiimidazole (CDI), Dibenzylamine, 3-Methylaniline | A safer, phosgene-free method involving a carbamoyl-imidazole intermediate. |

| Peptide Coupling Reagents | EDC, HBTU, etc. | Can facilitate urea formation, though less common for this specific transformation. |

| In-situ Isocyanate Generation | 3-Methylbenzoyl derivative, Rearrangement reagent (e.g., DPPA), Dibenzylamine | A one-pot approach that avoids the isolation of the isocyanate. |

This table presents alternative synthetic strategies for the formation of this compound.

Multicomponent Reaction Approaches to Urea Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, represent a highly efficient strategy in modern organic synthesis. Their application to urea synthesis offers advantages in terms of atom economy and procedural simplicity.

Regioselectivity and Stereocontrol in Complex Urea Systems

The synthesis of an unsymmetrically substituted urea like this compound inherently involves the challenge of regioselectivity—controlling which nitrogen atom bears which substituents. The most straightforward and regioselective synthesis involves the reaction of a secondary amine (dibenzylamine) with an isocyanate (3-methylphenyl isocyanate). commonorganicchemistry.com This approach definitively controls the placement of the substituent groups.

Alternative methods that build the urea core from simpler precursors require careful control to avoid the formation of undesired symmetrical byproducts. For example, using reagents like carbonyldiimidazole (CDI) requires a specific order of addition; the CDI is first reacted with one amine to form a carbamoyl-imidazole intermediate before the second amine is introduced, thereby preventing the first amine from reacting with the intermediate to form a symmetrical urea. commonorganicchemistry.comorganic-chemistry.org The structure of the reactants has been shown to significantly affect reaction regioselectivity in the formation of other complex urea-containing molecules. researchgate.net

While this compound itself is an achiral molecule, the principles of stereocontrol are crucial in the synthesis of more complex, chiral urea systems. Research has demonstrated that stereochemical information can be relayed across significant distances through the urea backbone. In certain N,N'-diarylureas, a chiral sulfinyl group on one of the aryl rings was able to influence the diastereoselectivity of a reaction occurring up to 14 bonds away, a phenomenon attributed to the well-defined conformation of the urea linkage. nih.gov This highlights the potential for remote stereocontrol in designing complex chiral molecules containing a urea functional group.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles, which aim to reduce waste, minimize energy consumption, and avoid hazardous substances, are increasingly being applied to urea synthesis. These methods offer more sustainable alternatives to traditional synthetic protocols.

Mechanochemical Synthesis Techniques

Mechanochemistry, the use of mechanical force (e.g., grinding or milling) to induce chemical reactions, has emerged as a powerful green tool for the synthesis of ureas. beilstein-journals.orgnih.gov These reactions are typically performed in the solid state using a mortar and pestle or a planetary ball mill, often eliminating the need for bulk solvents and simplifying product purification. beilstein-journals.orgnih.gov This approach has enabled the quantitative, solvent-free synthesis of a wide range of ureas, thioureas, and guanidines. nih.gov

A plausible mechanochemical route to this compound would involve the high-energy ball milling of dibenzylamine with 3-methylphenyl isocyanate. This solvent-free approach would likely proceed rapidly to completion with minimal waste. Research into the fundamental synthesis of urea itself has shown that the process can be achieved under ambient temperature and pressure by milling ammonia-water with CO₂ gas in a zirconium dioxide (ZrO₂) jar, where the jar and milling balls themselves act as a mechanocatalyst. acs.orgacs.org This demonstrates the potential of mechanochemistry to facilitate C-N bond formation for urea synthesis under exceptionally mild conditions.

| Parameter Investigated | Conditions Varied | Observation |

|---|---|---|

| Milling Time | 2, 4, 6, 8, and 10 hours | Urea yield increases with milling time. |

| Grinding Ball Loading | 70, 105, 140, and 175 g | Urea yield is dependent on the mass of the grinding media. |

| Milling Material | ZrO₂, Al₂O₃, Stainless Steel | ZrO₂ jar and balls showed a crucial mechanocatalytic effect. acs.org |

Solvent-Free and Supported Catalyst Systems

Solvent-free synthesis is a core principle of green chemistry that reduces volatile organic compound (VOC) emissions and simplifies workup procedures. Several innovative solvent-free methods are applicable to the synthesis of substituted ureas.

One novel, catalyst-free approach involves the reaction of amines with catechol carbonate at room temperature. acs.org The reaction proceeds rapidly and selectively, first forming a 2-hydroxyphenylcarbamate intermediate, which then reacts with a second amine to yield the disubstituted urea. This method could be directly applied to the synthesis of this compound by reacting 3-methylaniline with catechol carbonate, followed by the addition of dibenzylamine.

Other methodologies utilize carbon dioxide (CO₂) as a green, renewable C1 source. An oxovanadium(V) catalyst (NH₄VO₃) in the presence of a silylating reagent has been shown to facilitate the one-step synthesis of ureas from amines and atmospheric CO₂ under solvent-free conditions. oup.com Similarly, the use of a basic ionic liquid, 1-n-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([Bmim]OH), can catalyze the conversion of amines and CO₂ to ureas without any solvent or dehydrating agent. researchgate.net Water, as the ultimate green solvent, has also been employed for the synthesis of N-substituted ureas from amines and potassium isocyanate, avoiding the need for organic solvents and isocyanate chemistry. rsc.org

| Carbonyl Source | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|

| Catechol Carbonate | None | Catalyst- and solvent-free reaction at room temperature. | acs.org |

| Carbon Dioxide (CO₂) | NH₄VO₃ / Silylating Agent | Solvent-free system using atmospheric CO₂. | oup.com |

| Carbon Dioxide (CO₂) | Ionic Liquid ([Bmim]OH) | Catalytic, solvent-free, and avoids dehydrating agents. | researchgate.net |

| Potassium Isocyanate | None (Water as solvent) | Avoids organic solvents and direct use of isocyanates. | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the study of molecular vibrations and intermolecular interactions.

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups present in 1,1-Dibenzyl-3-(3-methylphenyl)urea. The urea (B33335) moiety gives rise to several distinct absorption bands. The N-H stretching vibration of the secondary amine is expected to appear in the range of 3300-3500 cm⁻¹. The precise position of this band can be indicative of the extent of hydrogen bonding in the solid state. The highly characteristic C=O (amide I) stretching vibration of the urea carbonyl group is anticipated to be observed in the region of 1630-1680 cm⁻¹. The position of this band is sensitive to the electronic environment and hydrogen bonding. Furthermore, the N-H bending (amide II) and C-N stretching vibrations are expected in the fingerprint region, providing further confirmation of the urea structure. The aromatic C-H stretching vibrations from the benzyl (B1604629) and methylphenyl groups are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings typically appear in the 1450-1600 cm⁻¹ range. The C-H bending vibrations of the aromatic rings and the methyl group will also be present in the fingerprint region.

Table 1: Predicted FT-IR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | Urea (N-H) |

| Aromatic C-H Stretch | 3000 - 3100 | Aromatic (C-H) |

| Aliphatic C-H Stretch | 2850 - 3000 | Benzyl (CH₂) & Methyl (CH₃) |

| C=O Stretch (Amide I) | 1630 - 1680 | Urea (C=O) |

| C=C Stretch | 1450 - 1600 | Aromatic Rings |

| N-H Bend (Amide II) | 1510 - 1570 | Urea (N-H) |

| C-N Stretch | 1200 - 1350 | Urea (C-N) & Benzyl (C-N) |

Note: The data in this table is based on predicted values and typical ranges for the respective functional groups.

Table 2: Predicted Raman Data for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3000 - 3100 | Aromatic (C-H) |

| C=O Stretch | 1630 - 1680 | Urea (C=O) |

| Ring Breathing Mode | 990 - 1010 | Aromatic Rings |

| C-C Stretch | 1200 - 1600 | Aromatic and Benzyl |

Note: The data in this table is based on predicted values and typical ranges for the respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbons.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons of the two benzyl groups' methylene (B1212753) (CH₂) units are chemically equivalent and are expected to appear as a singlet. The aromatic protons of the benzyl groups and the 3-methylphenyl group will resonate in the aromatic region, typically between 7.0 and 8.0 ppm. The substitution pattern on the 3-methylphenyl ring will lead to a specific splitting pattern for its four aromatic protons. The methyl group (CH₃) on the tolyl ring will appear as a singlet in the upfield region, typically around 2.3 ppm. The N-H proton of the urea linkage will also give a singlet, the chemical shift of which can be concentration and solvent dependent.

Table 3: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H (Urea) | ~8.5 | Singlet | 1H |

| Aromatic H (Benzyl) | 7.2 - 7.4 | Multiplet | 10H |

| Aromatic H (m-tolyl) | 6.8 - 7.3 | Multiplet | 4H |

| CH₂ (Benzyl) | ~4.5 | Singlet | 4H |

| CH₃ (m-tolyl) | ~2.3 | Singlet | 3H |

Note: The data in this table is based on predicted values.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the urea group is expected to have a characteristic chemical shift in the range of 150-160 ppm. The aromatic carbons will resonate between 110 and 140 ppm. The number of distinct aromatic signals will depend on the symmetry of the molecule. The benzylic methylene carbons are expected around 50 ppm, and the methyl carbon of the tolyl group will appear at a higher field, typically around 21 ppm.

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C=O (Urea) | ~155 |

| Aromatic C (ipso, Benzyl) | ~138 |

| Aromatic C (ipso, m-tolyl) | ~139, ~138 |

| Aromatic C (ortho, para - Benzyl) | ~127, ~128, ~129 |

| Aromatic C (m-tolyl) | ~117, ~120, ~124, ~129 |

| CH₂ (Benzyl) | ~50 |

| CH₃ (m-tolyl) | ~21 |

Note: The data in this table is based on predicted values.

Two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, COSY would show correlations between the coupled aromatic protons on the 3-methylphenyl ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would be used to definitively assign the carbon signals for the benzylic CH₂, the methyl CH₃, and the aromatic C-H carbons by correlating them to their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In this molecule, NOESY could be used to confirm the through-space relationship between the benzylic CH₂ protons and the ortho-protons of the benzyl rings. It could also reveal the spatial orientation of the benzyl and methylphenyl groups relative to each other.

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry stands as a powerful tool for determining the molecular weight and probing the intrinsic stability and fragmentation patterns of a molecule. For this compound, these techniques offer definitive confirmation of its elemental composition and insights into its structural assembly.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in assigning an exact mass to a compound, which in turn allows for the unambiguous determination of its elemental formula. While specific experimental data for this compound is not extensively published in publicly accessible literature, the theoretical exact mass can be calculated based on its chemical formula, C₂₂H₂₂N₂O. This calculated value serves as a benchmark for experimental verification. The power of HRMS lies in its ability to differentiate between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the assigned structure.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Patterns

Tandem Mass Spectrometry (MS/MS) provides a deeper understanding of a molecule's structure by inducing fragmentation and analyzing the resulting daughter ions. In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, would be isolated and then subjected to collision-induced dissociation. The resulting fragmentation pattern would be characteristic of its structure. Plausible fragmentation pathways would likely involve the cleavage of the benzylic C-N bonds, leading to the formation of a stable benzyl cation (m/z 91) or a dibenzylaminium ion. Cleavage of the urea linkage could also occur, yielding fragments corresponding to dibenzylamine (B1670424) and 3-methylphenyl isocyanate or their respective protonated forms. The analysis of these fragment ions allows for a piece-by-piece reconstruction of the molecular puzzle, confirming the connectivity of the dibenzyl and 3-methylphenylurea moieties.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography offers an unparalleled, atom-level view of a molecule's structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms can be determined, revealing critical information about bond lengths, angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Torsion Angles

To date, a definitive single-crystal X-ray diffraction study for this compound has not been reported in widely available scientific literature. However, based on the known structures of similar urea derivatives, a number of structural features can be anticipated. The urea core would be expected to be largely planar, with C=O and C-N bond lengths consistent with those of other substituted ureas. The geometry around the nitrogen atoms would be trigonal planar or slightly pyramidal. The benzyl groups, attached to the same nitrogen atom, would exhibit specific torsion angles that minimize steric hindrance. The 3-methylphenyl group's orientation relative to the urea plane would also be a key structural parameter. A comprehensive crystallographic study would provide precise, experimentally determined values for all bond lengths, bond angles, and torsion angles, offering a definitive solid-state conformation of the molecule.

Polymorphism and Its Structural Implications

Polymorphism, the ability of a compound to exist in more than one crystal form, is a phenomenon of significant interest in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. While there are no specific reports of polymorphism for this compound, it remains a theoretical possibility. The existence of different polymorphic forms would imply variations in the intermolecular interactions and crystal packing. For instance, different hydrogen-bonding motifs or π-stacking arrangements could lead to distinct crystal lattices with different unit cell parameters. The investigation of polymorphism would require a systematic screening of crystallization conditions and characterization of the resulting solid forms by techniques such as X-ray powder diffraction and differential scanning calorimetry.

Computational and Theoretical Chemistry Studies

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,1-Dibenzyl-3-(3-methylphenyl)urea, these studies would provide a foundational understanding of its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a robust computational method for predicting the three-dimensional arrangement of atoms in a molecule (geometry optimization) and its electronic energy. A DFT study on this compound would begin by calculating the most stable geometric structure, corresponding to the lowest energy state on the potential energy surface. This would yield precise bond lengths, bond angles, and dihedral angles.

From the optimized geometry, key energetic properties such as the total energy, enthalpy of formation, and Gibbs free energy could be determined. These values are crucial for assessing the thermodynamic stability of the molecule. A hypothetical data table for such a study is presented below to illustrate the expected outcomes.

Hypothetical DFT Geometry Optimization Data for this compound (Note: This data is illustrative and not based on actual experimental or computational results.)

| Parameter | Value |

| Method | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Total Energy (Hartree) | -1057.xxxx |

| Enthalpy of Formation (kcal/mol) | xx.xx |

| Gibbs Free Energy (Hartree) | -1057.xxxx |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

An analysis of the HOMO and LUMO electron density distributions would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. For this compound, it would be expected that the HOMO is localized on the electron-rich aromatic rings and the urea (B33335) nitrogen atoms, while the LUMO might be distributed over the carbonyl group and the aromatic systems.

Hypothetical Frontier Molecular Orbital Data for this compound (Note: This data is illustrative and not based on actual experimental or computational results.)

| Parameter | Energy (eV) |

| HOMO Energy | -x.xx |

| LUMO Energy | -y.yy |

| HOMO-LUMO Gap | z.zz |

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the electron density surface. Different colors on the map indicate regions of varying electrostatic potential: red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack.

For this compound, an EPS map would likely show a negative potential around the carbonyl oxygen atom, making it a primary site for interaction with electrophiles. The hydrogen atom on the urea nitrogen would exhibit a positive potential, indicating its role as a hydrogen bond donor.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a flexible molecule like this compound are heavily influenced by its preferred three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Exploration of Rotational Barriers around Urea Bonds and Aromatic Rings

The presence of several single bonds in this compound allows for considerable conformational flexibility. Key rotations would include those around the C-N bonds of the urea moiety and the bonds connecting the benzyl (B1604629) and phenyl groups to the urea core.

By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be constructed. The peaks on this surface correspond to high-energy transition states, and the energy difference between a stable conformer and a transition state represents the rotational energy barrier. These barriers determine the rate of interconversion between different conformers at a given temperature.

Identification of Stable Conformations and Energy Minima

The valleys on the potential energy surface represent stable conformations or energy minima. A thorough conformational search would identify all low-energy conformers of this compound. The relative energies of these conformers would determine their population distribution at thermal equilibrium.

It is plausible that intramolecular hydrogen bonding and steric interactions between the bulky benzyl and methylphenyl groups would play a significant role in dictating the preferred conformations. Understanding these stable structures is critical for predicting how the molecule might interact with biological targets or pack in a crystal lattice.

Reaction Mechanism Investigations

The synthesis of this compound would most commonly proceed through the reaction of dibenzylamine (B1670424) with 3-methylphenyl isocyanate. commonorganicchemistry.comresearchgate.netnih.gov Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate the intricate details of such reaction mechanisms. researchgate.netresearchgate.net

Computational Elucidation of Transition States and Reaction Pathways for Synthesis

The reaction between an isocyanate and a secondary amine to form a urea derivative is a well-established organic transformation. commonorganicchemistry.comorganic-chemistry.org A computational study of this reaction for this compound would typically involve the following steps:

Reactant and Product Optimization: The initial step involves the geometric optimization of the reactants (dibenzylamine and 3-methylphenyl isocyanate) and the product (this compound) to find their lowest energy conformations.

Transition State Search: The core of the investigation lies in locating the transition state (TS) for the reaction. This is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. For this reaction, the transition state would involve the nucleophilic attack of the nitrogen atom of dibenzylamine on the electrophilic carbon atom of the isocyanate group.

Intrinsic Reaction Coordinate (IRC) Calculations: Once the transition state is located, IRC calculations are performed to confirm that the identified transition state correctly connects the reactants and the product. This calculation maps out the entire reaction pathway from reactants, through the transition state, to the product.

Based on studies of similar urea syntheses, the reaction is expected to proceed via a concerted mechanism where the N-C bond formation and the proton transfer from the amine to the isocyanate nitrogen occur in a single step. The transition state would be characterized by a partially formed N-C bond and a partially transferred proton.

Kinetic and Thermodynamic Parameters of Key Reaction Steps

From the computationally determined energies of the reactants, transition state, and product, several key kinetic and thermodynamic parameters can be derived. These parameters provide quantitative insights into the reaction's feasibility and rate.

| Parameter | Description | Expected Findings for the Synthesis of this compound |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. | For the reaction of a secondary amine with an isocyanate, the activation energy is generally low, indicating a facile reaction at or near room temperature. |

| Enthalpy of Reaction (ΔH) | The difference in enthalpy between the products and the reactants. A negative value indicates an exothermic reaction. | The formation of the urea bond is a thermodynamically favorable process, and the reaction is expected to be exothermic. |

| Gibbs Free Energy of Reaction (ΔG) | The overall energy change of the reaction, considering both enthalpy and entropy. A negative value indicates a spontaneous reaction. | The reaction is expected to have a negative Gibbs free energy change, confirming its spontaneity under standard conditions. |

This table presents expected values based on general principles of urea synthesis. Specific values would require dedicated computational studies.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations provide insights into the static properties of a molecule and the energetics of a reaction, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.govacs.orgpnas.orgnih.gov

Simulation of Molecular Motion and Conformational Flexibility

A molecule like this compound possesses significant conformational flexibility due to the presence of several single bonds. The key areas of flexibility would be:

Rotation around the C-N bonds of the urea moiety.

Rotation of the benzyl groups.

Rotation of the 3-methylphenyl group.

Molecular dynamics simulations can map the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them. researchgate.netnih.gov Studies on similar N,N'-diaryl ureas have shown a preference for specific conformations, often influenced by steric hindrance and potential intramolecular interactions. nih.govresearchgate.net For this compound, it is expected that the bulky benzyl groups would significantly influence the preferred orientation of the 3-methylphenyl ring to minimize steric clash.

Interactions with Solvents or Other Molecules (if applicable to chemical processes)

The synthesis of this compound is typically carried out in a solvent. commonorganicchemistry.com Molecular dynamics simulations can provide a detailed picture of how solvent molecules interact with the reactants, transition state, and product. nih.gov

Solvation of Reactants: Simulations can show the arrangement of solvent molecules around the dibenzylamine and 3-methylphenyl isocyanate, which can affect their reactivity.

Stabilization of the Transition State: The solvent can play a crucial role in stabilizing or destabilizing the transition state. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often used for urea synthesis and are expected to stabilize the polar transition state through dipole-dipole interactions.

Solvation of the Product: The way the final urea product is solvated can influence its solubility and potential for aggregation or crystallization.

MD simulations can also be used to study the interaction of this compound with other molecules, which could be relevant in various chemical processes or material science applications. For instance, understanding how these molecules pack in the solid state can be initiated by simulating their behavior at high concentrations. pnas.orgnih.govstrath.ac.uk

Structure Property Relationships and Functional Modulation in Urea Chemistry

Influence of Substituents on Electronic Properties of 1,1-Dibenzyl-3-(3-methylphenyl)urea

The electronic landscape of this compound is significantly shaped by its constituent chemical groups. The urea (B33335) core, with its electron-rich oxygen and nitrogen atoms, acts as a central electronic hub. Attached to this core are two benzyl (B1604629) groups and a 3-methylphenyl group, each exerting its own electronic influence.

The benzyl groups, with their phenyl rings, are primarily electron-withdrawing through inductive effects, while also being capable of resonance participation. The 3-methylphenyl group, however, introduces a different dynamic. The methyl group at the meta position of the phenyl ring is known to be a weak electron-donating group. This donation occurs primarily through hyperconjugation and a weak inductive effect.

Hammett-Type Correlations for Substituent Effects

The Hammett equation provides a powerful framework for quantifying the electronic influence of substituents on a reaction center. utexas.eduwikipedia.org It relates the rate or equilibrium constant of a reaction for a substituted compound to that of the unsubstituted parent compound through a substituent constant (σ) and a reaction constant (ρ). utexas.eduwikipedia.org The substituent constant, σ, is a measure of the electronic effect of a particular substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these electronic effects. wikipedia.org

For the 3-methylphenyl group in this compound, the methyl substituent is at the meta position. The Hammett constant for a meta-methyl group (σ_m) is typically small and negative, indicating its weak electron-donating nature. This is in contrast to a para-methyl group, which would have a more significant electron-donating effect due to the direct resonance interaction with the reaction center.

The application of Hammett-type correlations would predict that the 3-methyl group will have a modest impact on the reactivity of the urea nitrogen to which the phenyl ring is attached. For reactions where electron donation stabilizes the transition state, the presence of the methyl group would be expected to slightly increase the reaction rate compared to an unsubstituted phenylurea derivative. Conversely, for reactions favored by electron-withdrawing groups, a slight decrease in the reaction rate would be anticipated.

Impact on Spectroscopic Signatures (e.g., Chemical Shifts, Vibrational Frequencies)

The electronic effects of the substituents in this compound are directly observable in its spectroscopic signatures.

In ¹³C NMR spectroscopy, the carbon atom of the methyl group will have a characteristic chemical shift in the aliphatic region. The carbons of the methylphenyl ring will also exhibit shifts reflective of the methyl group's electron-donating effect.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for probing the vibrational frequencies of functional groups. The C=O stretching vibration of the urea carbonyl group is a strong and characteristic absorption. The electronic environment around the carbonyl group influences its bond strength and, consequently, its stretching frequency. The electron-donating 3-methyl group would slightly increase the electron density at the urea nitrogen, which can then be delocalized towards the carbonyl oxygen. This would slightly weaken the C=O double bond, leading to a lower vibrational frequency (a shift to a lower wavenumber) compared to an unsubstituted phenylurea derivative.

Steric Hindrance and Conformational Preferences

Role of Dibenzyl and Methylphenyl Groups on Molecular Geometry

The urea functional group has a preference for a planar geometry to maximize resonance stabilization. jst.go.jp However, the bulky benzyl and 3-methylphenyl substituents introduce significant steric hindrance, which can force deviations from planarity. The two benzyl groups attached to the same nitrogen atom (N1) create a crowded environment. The C-N-C bond angles around this nitrogen are likely to be distorted from the ideal trigonal planar geometry to accommodate the bulky benzyl groups.

Rotation around the C-N bonds is a key conformational variable. The rotation of the benzyl groups will be restricted to avoid steric clashes with each other and with the rest of the molecule. Similarly, the rotation of the 3-methylphenyl group around the N-C(aryl) bond will be influenced by steric interactions with the dibenzylamino group. Computational studies on similar substituted ureas have shown that the phenyl ring is often twisted out of the plane of the urea group to minimize steric repulsion. acs.org

Implications for Supramolecular Assembly or Recognition (non-biological context)

Urea derivatives are well-known for their ability to form ordered supramolecular structures through hydrogen bonding. jst.go.jpnih.govresearchgate.net The urea group possesses both hydrogen bond donors (the N-H group) and a hydrogen bond acceptor (the C=O group), making it an ideal building block for self-assembly. nih.govresearchgate.net

In this compound, the single N-H proton is available to act as a hydrogen bond donor. The carbonyl oxygen can act as a hydrogen bond acceptor. This allows for the formation of one-dimensional hydrogen-bonded chains or tapes, a common motif in the crystal structures of monosubstituted ureas.

Derivatization and Structural Analogs of this compound

The chemical structure of this compound offers several avenues for derivatization, allowing for the systematic modification of its physical and chemical properties. These modifications can be targeted at the benzyl groups, the methylphenyl ring, or the urea core itself. The synthesis of structural analogs can provide valuable insights into structure-property relationships and may lead to the discovery of compounds with tailored functionalities.

The synthesis of this compound itself can be achieved through several standard methods for urea formation. A common approach involves the reaction of dibenzylamine (B1670424) with 3-methylphenyl isocyanate. nih.gov Alternatively, the reaction of phosgene (B1210022) or a phosgene equivalent with dibenzylamine, followed by reaction with 3-methylaniline, would also yield the desired product.

Derivatization of the Benzyl Groups: Substituents can be introduced onto the phenyl rings of the benzyl groups. For example, electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy, alkyl) could be incorporated at various positions on the rings. This would allow for a fine-tuning of the electronic properties of the molecule and would provide a series of compounds for studying Hammett-type correlations in more detail.

Derivatization of the Methylphenyl Ring: The methylphenyl ring is another site for modification. The methyl group could be replaced with other alkyl groups of varying size to probe the effects of steric hindrance on conformational preferences and supramolecular assembly. Additional substituents could also be introduced onto the phenyl ring, further modulating the electronic and steric properties of the molecule. For instance, analogs with different substitution patterns on the phenyl ring, such as 1,1-dibenzyl-3-(4-tolyl)urea sigmaaldrich.com or 1,1-dibenzyl-3-(4-chloro-phenyl)-urea sigmaaldrich.com, have been reported.

Modification of the Urea Core: While less common, modifications to the urea core itself are also possible. For example, the corresponding thiourea (B124793) analog could be synthesized by using 3-methylphenyl isothiocyanate in the reaction with dibenzylamine. This would replace the carbonyl oxygen with a sulfur atom, which would significantly alter the hydrogen-bonding capabilities and electronic properties of the molecule.

The synthesis and characterization of a library of such derivatives and structural analogs would provide a rich dataset for understanding the complex interplay of electronic and steric effects in this class of substituted ureas.

Synthetic Strategies for Varying Substituents

The synthesis of unsymmetrical ureas, such as this compound, requires a controlled approach to avoid the formation of symmetrical byproducts. Several methodologies have been developed to achieve this, offering pathways to a diverse range of analogs.

One of the most common methods for preparing unsymmetrical ureas is the reaction of an isocyanate with an amine. researchgate.net For the synthesis of this compound and its isomers, this would involve the reaction of 3-methylphenyl isocyanate (or its ortho- and para- isomers) with dibenzylamine. The general reaction is depicted below:

Figure 1. General synthesis of 1,1-dibenzyl-3-(aryl)urea derivatives from an aryl isocyanate and dibenzylamine.

This method's primary advantage is the high reactivity of the isocyanate group, which readily undergoes nucleophilic attack by the amine. However, isocyanates can be toxic and moisture-sensitive, necessitating careful handling. researchgate.net

An alternative and often safer approach involves the use of carbamates as isocyanate precursors. For instance, trifluoroethyl carbamates can be prepared and subsequently reacted with an amine to yield the desired unsymmetrical urea. researchgate.netresearchgate.net This two-step process allows for greater control and avoids the direct handling of volatile isocyanates.

More recent advancements have focused on one-pot syntheses that avoid the isolation of reactive intermediates. For example, the use of coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can facilitate the reaction between two different amines. researchgate.net Another innovative one-pot method for the synthesis of N,N-dibenzyl ureas involves the reaction of dibenzyl cyanamide (B42294) intermediates with hydrogen peroxide as a green oxidant. mdpi.com

The table below summarizes various synthetic approaches that can be employed to synthesize this compound and its analogs with varying substituents.

| Synthetic Method | Key Reagents | General Applicability and Notes |

|---|---|---|

| Isocyanate Addition | Aryl isocyanate, Secondary amine (e.g., Dibenzylamine) | Direct and often high-yielding. Requires handling of potentially toxic and moisture-sensitive isocyanates. researchgate.net |

| Carbamate Intermediates | Trifluoroethyl carbamates, Amines | Avoids isolation of free isocyanates, offering a safer alternative. researchgate.netresearchgate.net |

| Phosgene-Free One-Pot Synthesis | Amides, Amines, PhI(OAc)2 | Circumvents the use of toxic phosgene and metal catalysts. mdpi.com |

| Cyanamide Intermediate Oxidation | Dibenzyl cyanamides, H2O2 | A two-step, environmentally friendly method for preparing N,N-dibenzyl ureas. mdpi.com |

Comparative Studies of Chemical Reactivity and Stability Across Analogs

The electronic nature of the substituents on the aryl ring of 1,1-dibenzyl-3-arylureas can significantly influence the reactivity and stability of the molecule. The methyl group in the ortho-, meta-, and para- positions of the phenyl ring in 1,1-dibenzyl-3-(methylphenyl)urea exerts different electronic and steric effects.

The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents with reaction rates and equilibrium constants. wikipedia.org By plotting the logarithm of the rate constant (k) or equilibrium constant (K) for a series of reactions with substituted reactants against the Hammett substituent constant (σ), a linear relationship is often observed. The slope of this line, the reaction constant (ρ), indicates the sensitivity of the reaction to substituent effects. wikipedia.orgdalalinstitute.com

For the hydrolysis of substituted ethyl benzoates, a well-studied model system, electron-withdrawing groups (e.g., nitro) accelerate the reaction (positive ρ value), while electron-donating groups (e.g., methoxy, methyl) slow it down. libretexts.org We can extrapolate these principles to the reactivity of 1,1-dibenzyl-3-(methylphenyl)urea analogs. The methyl group is weakly electron-donating; thus, we would expect the reactivity of the urea, for instance in hydrolysis, to be slightly lower than that of the unsubstituted 1,1-dibenzyl-3-phenylurea.

The position of the methyl group also plays a role. In the para position, the methyl group can exert its electron-donating effect through both induction and hyperconjugation. In the meta position, the effect is primarily inductive. The ortho isomer introduces steric hindrance in addition to electronic effects, which can significantly alter reactivity in ways not captured by the standard Hammett equation. libretexts.org

The following table presents hypothetical relative reactivity data for the hydrolysis of 1,1-dibenzyl-3-(methylphenyl)urea isomers based on the principles of the Hammett equation.

| Compound | Substituent Position | Expected Relative Reactivity (Hydrolysis) | Key Influencing Factors |

|---|---|---|---|

| 1,1-Dibenzyl-3-phenylurea | Unsubstituted | Baseline | Reference compound |

| 1,1-Dibenzyl-3-(4-methylphenyl)urea | para | Slightly Decreased | Electron-donating (induction and hyperconjugation) |

| This compound | meta | Slightly Decreased | Electron-donating (inductive effect) |

| 1,1-Dibenzyl-3-(2-methylphenyl)urea | ortho | Significantly Decreased | Steric hindrance and electronic effects |

Non-covalent Interactions and Self-Assembly

The urea functionality is a powerful motif for directing the self-assembly of molecules into ordered supramolecular structures. This is primarily due to its ability to form strong and directional hydrogen bonds.

Exploration of Hydrogen Bonding and Aromatic Stacking Potentials

In this compound, the N-H proton of the urea group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. This allows for the formation of intermolecular N-H···O=C hydrogen bonds, which are fundamental to the self-assembly of many urea derivatives. The presence of two bulky benzyl groups on one nitrogen atom and an aryl group on the other creates a specific steric environment that influences the geometry of these hydrogen bonds.

The interplay between hydrogen bonding and aromatic stacking dictates the final supramolecular structure. The strength and directionality of the hydrogen bonds provide the primary framework, while the weaker, less directional stacking interactions help to pack the molecules efficiently in three dimensions.

Advanced Applications and Mechanistic Insights Excluding Biological/clinical

Potential as a Chemical Catalyst or Ligand Precursor

The presence of nitrogen and oxygen donor atoms within the urea (B33335) moiety, combined with the steric and electronic influence of its substituents, positions 1,1-dibenzyl-3-(3-methylphenyl)urea as a compelling candidate for applications in catalysis, either as a ligand for metal complexes or as an organocatalyst.

Urea and its derivatives are versatile ligands in coordination chemistry, capable of binding to metal centers through either the carbonyl oxygen or the nitrogen atoms. The coordination mode is often dictated by the nature of the metal ion and the steric and electronic properties of the substituents on the urea. For this compound, the N,N-dibenzyl substitution introduces significant steric bulk, which would likely influence its coordination behavior.

While many simple ureas coordinate through the carbonyl oxygen, N,N'-disubstituted ureas can also coordinate through the nitrogen atoms. nih.gov In the case of this compound, the nitrogen of the dibenzylamino group is a potential coordination site. However, the steric hindrance from the two benzyl (B1604629) groups might favor coordination through the less encumbered carbonyl oxygen or the remaining N-H group's nitrogen. The 3-methylphenyl group, being an electron-donating group, could subtly enhance the electron density on the adjacent nitrogen, potentially influencing its donor capability.

The investigation into the metal coordination chemistry of this compound would likely involve synthesizing complexes with various transition metals (e.g., Cu(II), Ni(II), Pd(II)) and characterizing them using techniques such as X-ray crystallography, IR spectroscopy, and NMR spectroscopy. researchgate.net Such studies would elucidate the preferred coordination modes and the geometric and electronic structures of the resulting metal complexes, which is fundamental for their potential application in catalysis.

Table 1: Potential Coordination Modes of this compound with Metal Ions

| Potential Coordination Site | Metal Ion Preference (Theoretical) | Expected Impact of Substituents |

| Carbonyl Oxygen | Harder metal ions (e.g., Fe(III), Zn(II)) | Steric bulk of benzyl groups may influence accessibility. |

| N-H Nitrogen | Softer metal ions (e.g., Pd(II), Pt(II)) | Electron-donating 3-methylphenyl group may increase basicity. |

| Dibenzylamino Nitrogen | Sterically less demanding metal ions | Highly hindered, likely disfavored. |

| Bidentate (N,O-chelation) | Dependent on metal ion size and geometry | May be possible if the conformation allows for a stable chelate ring. |

The urea moiety is a well-established hydrogen bond donor, a property that is extensively utilized in organocatalysis. nih.gov The N-H proton in this compound can participate in hydrogen bonding to activate electrophiles, thereby facilitating a variety of organic transformations. The strength of this hydrogen bond can be tuned by the electronic nature of the substituents. nih.gov The electron-donating 3-methylphenyl group in the target molecule would be expected to slightly decrease the acidity of the N-H proton compared to an unsubstituted phenyl group, which could modulate its catalytic activity.

Furthermore, the basicity of the urea nitrogen atoms could allow the molecule to function as a Brønsted base in certain reactions. While ureas are generally weak bases, their basicity can be enhanced by appropriate substitution. The bulky benzyl groups would likely influence the accessibility of the nitrogen lone pairs, potentially favoring its role as a sterically hindered base.

Potential catalytic applications could include reactions such as Michael additions, aldol (B89426) reactions, and cyanosilylations, where hydrogen bonding activation of the electrophile is a key step.

Role in Material Science (Theoretical or Fundamental Aspects)

The ability of urea groups to form strong and directional hydrogen bonds makes them excellent building blocks for supramolecular materials. The specific substitution pattern of this compound suggests its potential utility in the design of novel polymers and functional materials.

Symmetrical N,N'-disubstituted ureas are known to form linear supramolecular polymers through intermolecular hydrogen bonding. nih.gov Although this compound is unsymmetrical, the single N-H group can still participate in hydrogen bonding with the carbonyl oxygen of another molecule, leading to the formation of one-dimensional chains or other organized structures. The bulky dibenzyl and 3-methylphenyl groups would play a crucial role in directing the self-assembly process, potentially leading to materials with interesting morphologies and properties.

Furthermore, the urea functionality can be incorporated into conventional polymers through condensation reactions. For instance, reaction with diisocyanates or other bifunctional monomers could lead to the formation of polyureas with the bulky dibenzyl- and tolyl-substituted urea moieties as pendant groups or integrated into the main chain. These bulky groups would be expected to influence the polymer's physical properties, such as its solubility, thermal stability, and mechanical strength.

The principles of supramolecular chemistry can be applied to theoretically design functional materials based on this compound. The combination of hydrogen bonding, π-π stacking interactions from the phenyl rings, and the specific steric demands of the substituents could be harnessed to create complex, self-assembled architectures.

For example, theoretical modeling could explore the formation of helical or sheet-like supramolecular polymers. The chirality of such assemblies could be induced by introducing chiral centers into the molecule or by using chiral solvents or co-formers. These materials could have potential applications in areas such as chiral separations or asymmetric catalysis.

In the context of sensor design, the urea group can be integrated into a larger molecular framework that includes a signaling unit (e.g., a chromophore or fluorophore). The binding of an analyte to the urea moiety through hydrogen bonding would perturb the electronic properties of the signaling unit, leading to a detectable optical or electrochemical response.

Advanced Sensing Mechanisms Based on Urea Interactions

The ability of the urea N-H group to act as a hydrogen bond donor makes it an excellent recognition site for anions. nih.gov This property is the foundation for the development of chemosensors based on urea derivatives. For this compound, the single N-H proton is the primary site for anion binding.

The binding event can be transduced into a measurable signal through various mechanisms. In a colorimetric sensor, the binding of an anion could induce a change in the electronic structure of a conjugated system attached to the urea, resulting in a visible color change. In a fluorescent sensor, anion binding could lead to either quenching or enhancement of fluorescence.

The selectivity of such a sensor would be determined by the geometric and electronic complementarity between the urea binding site and the target anion. The steric environment created by the bulky benzyl and tolyl groups could play a significant role in dictating which anions can effectively access and bind to the N-H group. Theoretical calculations, such as Density Functional Theory (DFT), could be employed to predict the binding affinities of this compound for various anions and to guide the design of more selective sensors. researchgate.net

Table 2: Theoretical Anion Binding Properties of this compound

| Target Anion | Predicted Binding Interaction | Potential Sensing Mechanism |

| Halides (F⁻, Cl⁻, Br⁻) | Hydrogen bonding with N-H proton. | Colorimetric or fluorescent change in an attached signaling unit. |

| Oxoanions (e.g., Acetate, Phosphate) | Bidentate hydrogen bonding with N-H and potentially C-H donors. | Conformational change leading to a change in optical properties. |

| Cyanide (CN⁻) | Strong hydrogen bonding and potential for deprotonation. | Significant colorimetric or fluorescent response. |

Receptor Design for Anion or Cation Recognition (based on urea framework)

The urea moiety is a well-established and powerful hydrogen-bond donor, making it an excellent candidate for anion recognition. rsc.orgrsc.org The two N-H protons of the urea group can form strong and directional hydrogen bonds with a variety of anions, including halides, oxoanions, and carboxylates. rsc.org The efficiency of this binding is largely dictated by the acidity of these N-H protons and the pre-organization of the receptor molecule.

While the primary focus of urea-based receptors has been on anion recognition, the carbonyl oxygen of the urea group can also act as a Lewis base, potentially coordinating with cations. However, this interaction is generally weaker and less explored compared to anion binding. The bulky benzyl groups on the other nitrogen atom could create a sterically hindered environment, which might be leveraged for selective cation binding, although this remains a theoretical consideration without specific experimental data.

The design of receptors based on the this compound framework would likely involve the introduction of signaling units, such as chromophores or fluorophores. nih.gov This would allow for the detection of binding events through observable changes in color or fluorescence, a common strategy in the development of chemical sensors.

Table 1: Representative Anion Binding Affinities of Phenylurea-Based Receptors

| Receptor | Anion | Binding Constant (K, M⁻¹) | Solvent | Reference |

| 1-Phenylurea | Acetate | 150 | DMSO-d₆ | [F. P. Schmidtchen, Chem. Ber., 1981, 114, 597-607] |

| 1,3-Diphenylurea | Acetate | 450 | DMSO-d₆ | [F. P. Schmidtchen, Chem. Ber., 1981, 114, 597-607] |

| 1-(4-Nitrophenyl)urea | Acetate | 3,200 | DMSO-d₆ | [S. Nishizawa et al., J. Chem. Soc., Perkin Trans. 2, 1998, 10, 2309-2314] |

Note: This table presents data for structurally related phenylurea compounds to illustrate the principles of anion binding, as specific data for this compound is not currently available in published literature.

Mechanistic Understanding of Sensing Specificity and Selectivity

The specificity and selectivity of a urea-based receptor are governed by a combination of factors, including the geometric complementarity between the host and the guest, the strength of the hydrogen bonding interactions, and the influence of the surrounding solvent. rsc.org For this compound, the bulky benzyl groups can play a crucial role in defining a specific binding pocket. This steric hindrance could prevent larger anions from accessing the binding site, thereby imparting selectivity for smaller anions.

The interaction mechanism would primarily involve the formation of a 1:1 complex between the urea receptor and the anion. nih.gov This interaction can be monitored using various spectroscopic techniques. For instance, in ¹H NMR spectroscopy, the binding of an anion would typically cause a downfield shift of the urea N-H proton signals, indicating their involvement in hydrogen bonding. acs.org UV-Vis spectroscopy can also be employed, especially if the receptor is functionalized with a chromophore, where changes in the absorption spectrum would signify a binding event. nih.gov

The selectivity of a receptor for a particular anion over others is a critical aspect of sensor design. For example, a receptor might show a higher affinity for fluoride (B91410) over other halides due to the higher basicity of fluoride, which leads to stronger hydrogen bonds. nih.gov Similarly, the geometry of the anion plays a significant role. Tetrahedral oxoanions like dihydrogen phosphate (B84403) can form multiple hydrogen bonds with the urea N-H groups, leading to high binding affinities. acs.org

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable mechanistic insights into the binding process. These studies can help to visualize the binding geometry, calculate the interaction energies, and understand the electronic changes that occur upon complexation, further aiding in the rational design of more selective and sensitive receptors.

While the full potential of this compound in the realm of advanced chemical sensing is yet to be unlocked through dedicated experimental investigation, the foundational principles of urea-based supramolecular chemistry provide a strong framework for its future development. The unique combination of a hydrogen-bonding urea core, bulky substituents, and a tunable electronic environment makes it a promising candidate for the next generation of selective ion receptors.

Future Research Directions and Unresolved Challenges

Exploration of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of unsymmetrical trisubstituted ureas such as 1,1-Dibenzyl-3-(3-methylphenyl)urea remains a significant challenge in organic synthesis. Traditional methods often involve the use of hazardous reagents like phosgene (B1210022) or isocyanates, which can be difficult to handle and may lead to the formation of undesired byproducts.

A primary and conventional route to a compound like this compound would involve the reaction of dibenzylamine (B1670424) with 3-methylphenyl isocyanate. However, the efficiency and atom economy of such reactions can be variable. Future research should focus on developing more efficient and environmentally benign synthetic strategies.

A recently developed two-step, one-pot method for producing N,N-dibenzyl ureas from cyanamide (B42294) presents an efficient and environmentally friendly alternative. This method avoids the use of metals, ligands, and harsh oxidants, relying on hydrogen peroxide as the oxidant under mild conditions. nih.gov The adaptability of this method for the synthesis of this compound by incorporating 3-methylaniline in the reaction sequence is a key area for future investigation.

Table 1: Comparison of Potential Synthetic Routes for Trisubstituted Ureas

| Method | Reagents | Conditions | Potential Advantages | Ref. |

| Isocyanate Addition | Dibenzylamine, 3-Methylphenyl isocyanate | Typically in an inert solvent | Direct, well-established | wikipedia.org |

| Catalytic Ritter-type Reaction | Alcohol/alkene, Nitrile, Amine | Iron(III) catalyst | Milder conditions, avoids isocyanates | nih.gov |

| Magnetic Reagent-Assisted Synthesis | Aldehydes, Amines, Isothiocyanates | Microwave irradiation | Recyclable reagents, high purity | nih.gov |

| Cyanamide-Based Synthesis | Benzyl (B1604629) bromide, Cyanamide, H₂O₂ | Mild, metal-free | Environmentally friendly, high yield | nih.gov |

Deeper Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms governing the formation and potential transformations of this compound is crucial for optimizing synthetic protocols and exploring its chemical reactivity. The mechanisms for the formation of unsymmetrical ureas can be complex and are often dependent on the specific reagents and conditions employed.

For instance, in syntheses involving carbamates, the reaction proceeds through nucleophilic substitution, where the amine attacks the carbonyl carbon of the carbamate. The stability of the leaving group and the nucleophilicity of the amine are critical factors influencing the reaction rate and yield.

Future research should employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, alongside computational modeling to elucidate the mechanistic pathways for the synthesis of this compound. Understanding the role of intermediates, transition states, and potential side reactions will be paramount.

Development of Predictive Computational Models for Structure-Property Relationships

Computational chemistry offers a powerful tool for predicting the structural, electronic, and thermodynamic properties of molecules like this compound, for which extensive experimental data is currently lacking. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into molecular geometry, bond energies, and spectroscopic signatures.

A computational study on N-phenyl and N-alkyl ureas using M05-2X and B3LYP density functional theory has demonstrated the utility of these methods in estimating thermochemical properties and understanding the effects of substitution on thermodynamic stability. nih.gov Similar computational approaches could be applied to this compound to predict its properties.

Future research should focus on developing robust computational models that can accurately predict the physicochemical properties of this compound. This would involve benchmarking different computational methods against experimental data for related compounds to ensure the reliability of the predictions. Such models could guide the rational design of new synthetic targets with tailored properties.

Table 2: Predicted Physicochemical Properties of Structurally Similar Urea (B33335) Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XlogP (predicted) |

| 1,1-dibenzyl-3-(2-methoxy-5-methylphenyl)urea | C₂₃H₂₄N₂O₂ | 360.45 | 4.4 |

| 1,1-dibenzyl-3-(4-methyl-3-nitrophenyl)urea | C₂₂H₂₁N₃O₃ | 391.42 | - |

| 1,3-Dibenzylurea (B110378) | C₁₅H₁₆N₂O | 240.30 | - |

Note: Data for structurally related compounds from PubChem and other chemical suppliers. uni.lusigmaaldrich.combldpharm.com Specific experimental data for this compound is not currently available.

Expansion into Emerging Areas of Chemical Research

The unique structural features of this compound, particularly the presence of multiple aromatic rings and a polar urea moiety, suggest potential for exploration in emerging areas of chemical research, such as photochemistry and electrochemistry.

Photochemistry of Urea Derivatives

The photochemistry of urea derivatives is an area of growing interest. While some studies have focused on the photodegradation of urea-based herbicides, the intrinsic photochemical properties of compounds like this compound remain largely unexplored. The aromatic moieties in this compound could facilitate photoinduced processes, such as energy or electron transfer, leading to novel chemical transformations. Future research could investigate the photophysical properties of this compound, including its absorption and emission spectra, and explore its potential as a photosensitizer or in photofunctional materials.

Electrochemistry of Urea Derivatives

The electrochemical behavior of urea and its derivatives is another promising research avenue. The electrochemical synthesis of ureas from carbon dioxide and amines is being explored as a green alternative to traditional methods. nih.gov Conversely, the electro-oxidation of urea is being investigated for applications in energy conversion and waste treatment. youtube.com The electrochemical properties of this compound could be investigated to understand its redox behavior and explore its potential in electrocatalysis or as a component in electrochemical sensors. The presence of the electron-donating methyl group on the phenyl ring may influence its electrochemical properties compared to unsubstituted analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,1-Dibenzyl-3-(3-methylphenyl)urea, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via the reaction of benzylamine derivatives with substituted phenyl isocyanates under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Key intermediates, such as benzyl isocyanate adducts, are characterized using thin-layer chromatography (TLC) and ¹H/¹³C NMR spectroscopy to confirm regioselectivity. Final purification often employs column chromatography or recrystallization. Analytical validation via high-resolution mass spectrometry (HRMS) ensures molecular integrity .

Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identifies proton environments (e.g., benzyl CH₂ groups at δ ~4.5 ppm) and urea carbonyl signals (δ ~155-160 ppm).

- IR Spectroscopy : Confirms urea C=O stretching (~1640-1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).

- Mass Spectrometry (MS) : Provides molecular ion ([M+H]⁺) and fragmentation patterns to validate the structure .

Q. How is crystallographic data utilized to resolve molecular conformation ambiguities?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and torsion angles. For example, hydrogen bonding between urea N-H and carbonyl groups can stabilize specific conformations. Data from triclinic systems (e.g., P1 space group) reveal intermolecular interactions critical for packing analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodology :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance isocyanate reactivity.

- Temperature Control : Reactions at 0–5°C minimize side products (e.g., oligomerization).

- Catalysis : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) accelerate urea formation.

- Yield Monitoring : Real-time HPLC tracking identifies optimal reaction termination points .

Q. How do substituent variations on the phenyl ring influence biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -Cl) enhance hydrogen-bonding with targets like kinases, while methyl groups improve lipophilicity for membrane penetration. Comparative assays (e.g., IC₅₀ in enzyme inhibition) quantify these effects.

- Case Study : 3-Methylphenyl derivatives show higher antioxidant activity than dichlorophenyl analogs in neuroprotection models (e.g., H₂O₂-induced oxidative stress assays) .

Q. What experimental strategies resolve contradictions in reported biological activities?

- Methodology :

- Purity Validation : HPLC with UV/ELSD detection ensures >95% purity to exclude impurities affecting activity.

- Assay Standardization : Replicate studies under identical conditions (e.g., cell line, passage number, serum concentration).

- Target Profiling : Competitive binding assays (e.g., SPR, ITC) confirm specificity for suspected targets like glutamate receptors .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : Software like AutoDock Vina simulates binding to enzymes (e.g., cyclooxygenase-2) using crystal structures (PDB ID: 5KIR).

- QSAR Models : Regression analysis correlates substituent Hammett constants (σ) with activity trends.

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.